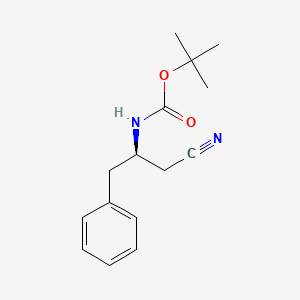

(R)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate

Description

(R)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate is a chiral carbamate derivative featuring a cyano (-CN) group, a phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis and pharmaceutical research as a chiral building block for enantioselective reactions. The Boc group serves to protect the amine functionality during multi-step syntheses, while the cyano group enhances electrophilicity, enabling participation in nucleophilic additions or cyclization reactions .

Key properties include:

Properties

CAS No. |

145149-49-1 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

tert-butyl N-[(2R)-1-cyano-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9,11H2,1-3H3,(H,17,18)/t13-/m0/s1 |

InChI Key |

BEJMQXQXIQDKCZ-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC#N)CC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate typically involves the reaction of ®-tert-butyl (1-cyano-3-phenylpropan-2-yl)amine with a suitable carbamoylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the selectivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of (R)-tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamate is as an inhibitor of cysteine proteases. These enzymes play crucial roles in various biological processes, including protein degradation and cell signaling. The compound's ability to interact with these enzymes has been explored for potential therapeutic uses against diseases such as cancer and infectious diseases.

Case Study: Cysteine Protease Inhibition

Research has demonstrated that this compound effectively inhibits specific cysteine proteases. Kinetic studies revealed its binding affinity and inhibition constants, indicating its potential as a lead compound for drug development targeting cysteine proteases.

Pharmacological Potential

The pharmacological potential of this compound extends beyond enzyme inhibition. Studies have indicated its effectiveness in modulating other biological targets, which may lead to diverse therapeutic applications.

Table: Biological Activity Overview

| Biological Target | Activity Description |

|---|---|

| Cysteine Proteases | Inhibition leading to reduced activity |

| Other Enzymes | Potential modulation observed |

These findings suggest that the compound could serve as a scaffold for developing new therapeutics targeting various diseases.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The cyano group and the carbamate group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the propan-2-yl position. Below is a comparative analysis:

Key Observations:

Cyano vs. Amino Groups: The cyano group in the target compound enhances electrophilicity compared to amino derivatives, making it more reactive in C–C bond-forming reactions .

Biphenyl vs. Phenyl Substituents : The biphenyl analog (CAS 1426129-50-1) exhibits increased molecular weight and hydrophobicity, favoring interactions with aromatic residues in protein targets .

Hydroxy vs. Cyano Groups: The hydroxy-containing analog (CAS 1426129-50-1) participates in hydrogen bonding, influencing crystallinity and solubility, whereas the cyano group reduces polarity .

Biological Activity

(R)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate, a chiral compound belonging to the carbamate class, has garnered attention for its significant biological activity, particularly as an inhibitor of cysteine proteases. This article explores its biological mechanisms, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a tert-butyl group, a cyano group, and a phenyl group attached to a propan-2-yl backbone. Its molecular formula is with a molecular weight of approximately 260.33 g/mol. The presence of the cyano group enhances its reactivity, making it a candidate for various biological applications.

Inhibition of Cysteine Proteases

Research indicates that this compound interacts effectively with cysteine proteases, which are crucial in various biological processes including protein degradation and cell signaling. The compound's mechanism involves binding to the active site of these enzymes, thereby inhibiting their activity. This inhibition can be beneficial in treating diseases where cysteine proteases play a pivotal role, such as certain cancers and parasitic infections.

Comparative Analysis with Related Compounds

To understand the distinct biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| tert-butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | Contains an amino group instead of cyano | Potentially different biological activity |

| tert-butyl (1-nitro-3-phenypropane)carbamate | Contains a nitro group | Different reactivity patterns |

| tert-butyl ((S)-1-(methoxy(methyl)amino)-4-methyl-loxopentan-2 -yl)carbamate | Contains methoxy and methyl groups | Different steric hindrance affecting reactivity |

This comparison highlights that variations in functional groups significantly influence the chemical behavior and biological efficacy of these compounds.

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound in treating diseases associated with cysteine proteases. For instance, its effectiveness against Trypanosoma brucei rhodesiense has been investigated as part of anti-HAT (human African trypanosomiasis) drug development . The compound's ability to inhibit enzyme activity has shown promise in reducing parasite viability in vitro.

Binding Affinity Studies

Quantitative structure–activity relationship (QSAR) studies have been conducted to evaluate the binding affinity of this compound to specific cysteine proteases. These studies reveal that modifications in the chemical structure can lead to significant changes in binding efficiency and selectivity towards different enzyme targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.